Cas no 887974-28-9 ((5-(2-(Trifluoromethyl)phenyl)pyridin-3-yl)methanol)

(5-(2-(Trifluoromethyl)phenyl)pyridin-3-yl)methanol 化学的及び物理的性質
名前と識別子
-
- (5-(2-(Trifluoromethyl)phenyl)pyridin-3-yl)methanol
- (5-[2-(TRIFLUOROMETHYL)PHENYL]PYRIDIN-3-YL)METHANOL
- [5-[2-(trifluoromethyl)phenyl]pyridin-3-yl]methanol
- {5-[2-(Trifluoromethyl)phenyl]pyridin-3-yl}methanol
- DTXSID40647014
- AKOS016014589
- 887974-28-9
- [5-[2-(trifluoromethyl)phenyl]-3-pyridyl]methanol
- DB-289986
-
- インチ: InChI=1S/C13H10F3NO/c14-13(15,16)12-4-2-1-3-11(12)10-5-9(8-18)6-17-7-10/h1-7,18H,8H2
- InChIKey: SFABOOBJRLONOF-UHFFFAOYSA-N
- SMILES: C1=CC=C(C(=C1)C2=CN=CC(=C2)CO)C(F)(F)F
計算された属性
- 精确分子量: 253.07144843g/mol
- 同位素质量: 253.07144843g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 18
- 回転可能化学結合数: 3
- 複雑さ: 270
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.5
- トポロジー分子極性表面積: 33.1Ų
(5-(2-(Trifluoromethyl)phenyl)pyridin-3-yl)methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM171285-1g |
(5-(2-(trifluoromethyl)phenyl)pyridin-3-yl)methanol |
887974-28-9 | 95% | 1g |
$632 | 2021-08-05 | |
Chemenu | CM171285-1g |
(5-(2-(trifluoromethyl)phenyl)pyridin-3-yl)methanol |
887974-28-9 | 95% | 1g |
$632 | 2023-01-02 | |
Alichem | A013009020-250mg |
5-(2-(Trifluoromethyl)phenyl)pyridine-3-methanol |
887974-28-9 | 97% | 250mg |
$470.40 | 2023-08-31 | |
Alichem | A013009020-1g |
5-(2-(Trifluoromethyl)phenyl)pyridine-3-methanol |
887974-28-9 | 97% | 1g |
$1475.10 | 2023-08-31 | |
Alichem | A013009020-500mg |
5-(2-(Trifluoromethyl)phenyl)pyridine-3-methanol |
887974-28-9 | 97% | 500mg |
$823.15 | 2023-08-31 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1659145-1g |
(5-(2-(Trifluoromethyl)phenyl)pyridin-3-yl)methanol |
887974-28-9 | 98% | 1g |
¥4950.00 | 2024-04-26 | |
Crysdot LLC | CD11029514-1g |
(5-(2-(Trifluoromethyl)phenyl)pyridin-3-yl)methanol |
887974-28-9 | 95+% | 1g |
$668 | 2024-07-18 |
(5-(2-(Trifluoromethyl)phenyl)pyridin-3-yl)methanol 関連文献
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
(5-(2-(Trifluoromethyl)phenyl)pyridin-3-yl)methanolに関する追加情報
(5-(2-(Trifluoromethyl)phenyl)pyridin-3-yl)methanol: A Comprehensive Overview
The compound with CAS No. 887974-28-9, commonly referred to as (5-(2-(Trifluoromethyl)phenyl)pyridin-3-yl)methanol, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which combines a pyridine ring substituted with a trifluoromethylphenyl group and a methanol moiety. The trifluoromethyl group introduces significant electronic effects, making this compound highly versatile in various applications.
Recent studies have highlighted the potential of (5-(2-(Trifluoromethyl)phenyl)pyridin-3-yl)methanol in drug discovery. Researchers have explored its ability to act as a scaffold for designing bioactive molecules, particularly in the context of kinase inhibitors and G-protein coupled receptor (GPCR) modulators. The pyridine ring serves as an excellent platform for further functionalization, enabling the creation of molecules with enhanced pharmacokinetic properties.
In addition to its pharmaceutical applications, this compound has shown promise in materials science. Its ability to form stable coordination complexes with metal ions has led to investigations into its use in catalysis and sensor development. For instance, the trifluoromethylphenyl group has been found to enhance the selectivity of metalloporphyrin-based sensors for certain analytes, making it a valuable component in analytical chemistry.
The synthesis of (5-(2-(Trifluoromethyl)phenyl)pyridin-3-yl)methanol involves a multi-step process that typically begins with the preparation of the trifluoromethylphenyl derivative. This is followed by a coupling reaction with a pyridine derivative, often utilizing palladium catalysts to facilitate the formation of the aromatic ring system. The final step involves the introduction of the methanol group, which can be achieved through various methods such as hydroxylation or nucleophilic substitution.
From an environmental perspective, the stability and biodegradability of (5-(2-(Trifluoromethyl)phenyl)pyridin-3-yl)methanol have been studied extensively. Research indicates that while the trifluoromethyl group contributes to chemical stability, the overall compound exhibits moderate biodegradability under aerobic conditions. This makes it suitable for applications where persistence in the environment is not a concern.
Looking ahead, ongoing research is focused on optimizing the synthesis of this compound to improve yield and reduce costs. Additionally, efforts are being made to explore its potential in green chemistry applications, such as catalytic processes that minimize waste and energy consumption. The trifluoromethyl group continues to be a focal point for modification, with researchers exploring alternative substituents that could further enhance its properties.
In conclusion, (5-(2-(Trifluoromethyl)phenyl)pyridin-3-yl)methanol is a multifaceted compound with a wide range of potential applications. Its unique structure and functional groups make it an attractive candidate for further research and development across various scientific disciplines. As advancements in synthetic methodologies and materials science continue to unfold, this compound is poised to play an increasingly important role in both academic and industrial settings.
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